molecular formula C10H23NO B1217846 Octyldimethylamine oxide CAS No. 2605-78-9

Octyldimethylamine oxide

Cat. No. B1217846
CAS RN: 2605-78-9
M. Wt: 173.3 g/mol
InChI Key: RSVIRMFSJVHWJV-UHFFFAOYSA-N
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Description

Octyldimethylamine oxide (C10H23NO) is a compound with a molecular weight of 173.30 g/mol . It is used as a surfactant, breaking surface tension in water and allowing dirt and oil to be flushed away . It is also a foaming agent, which is why it is often found in products like surface cleaners, laundry detergents, dishwashing soaps, shampoos, and hair conditioners .


Molecular Structure Analysis

The molecular structure of Octyldimethylamine oxide is represented by the formula C10H23NO . The InChI representation is InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 . The Canonical SMILES representation is CCCCCCCCN+(C)[O-] .


Physical And Chemical Properties Analysis

Octyldimethylamine oxide is a colorless to pale yellow liquid . It is soluble in water and stable under normal conditions . It has a molecular weight of 173.30 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 7 .

Scientific Research Applications

1. Nanoparticle Synthesis and Characterization

Octyldimethylamine oxide plays a role in the synthesis and stabilization of various nanoparticles. For instance, it is used in the synthesis of nickel oxide nanoparticles, where it acts as a surfactant, controlling particle size and morphology, and preventing aggregation (Fereshteh et al., 2012)(Fereshteh et al., 2012). Additionally, octyldimethylamine oxide derivatives, like octylamine, have been used to cap zinc oxide nanoparticles, affecting their structural, morphological, and optical properties (Bomila et al., 2018)(Bomila et al., 2018).

2. Energy Harvesting and Corrosion Inhibition

In the field of energy harvesting and corrosion inhibition, octylamine-functionalized graphene oxide materials, derived from octyldimethylamine oxide, have shown promise. These materials are used for energy harvesting and as an anti-corrosion coating for metal alloys in saline environments (Palaniappan et al., 2020)(Palaniappan et al., 2020).

3. Biomedical Applications

Octyldimethylamine oxide and its derivatives are also significant in biomedical research. For example, the functionalization of graphene oxide with long-chain alkylamines (such as octylamine) enhances the dispersibility and electrical conductivity of reduced functionalized graphene oxide, which has applications in bioimaging and drug delivery (Jang et al., 2014)(Jang et al., 2014).

4. Photocatalysis

Octyldimethylamine oxide derivatives are involved in photocatalysis research. For instance, octylamine-capped ZnO nanoparticles show potential in photocatalytic degradation of dyes under sunlight irradiation, which is crucial in environmental clean-up efforts (Bomila et al., 2018)(Bomila et al., 2018).

5. Membrane Technology

In membrane technology, functionalized graphene oxide, derived from octyldimethylamine oxide, is used to improve the morphologies and antifouling properties of polyamide composite membranes. This has applications in water treatment and desalination processes (Kaveh & Aref Azar, 2017)(Kaveh & Aref Azar, 2017).

6. Electronic Device Fabrication

In electronic device fabrication, octylamine-functionalized zinc oxide nanoparticles are used for thin-film transistors. These nanoparticles help reduce the process temperature required for semiconducting thin films, which is crucial in the manufacturing of electronic devices (Weber et al., 2013)(Weber et al., 2013).

Safety and Hazards

Octyldimethylamine oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . It is also very toxic to aquatic life .

Future Directions

While specific future directions for Octyldimethylamine oxide are not mentioned in the available resources, its use as a surfactant in various products suggests ongoing interest in its properties and potential applications .

properties

IUPAC Name

N,N-dimethyloctan-1-amine oxide
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InChI

InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVIRMFSJVHWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
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DSSTOX Substance ID

DTXSID1042239
Record name N,N-Dimethyloctylamine N-oxide
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Molecular Weight

173.30 g/mol
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Physical Description

Liquid, White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name 1-Octanamine, N,N-dimethyl-, N-oxide
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Product Name

Octyldimethylamine oxide

CAS RN

2605-78-9
Record name Octyldimethylamine oxide
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Record name Octyldimethylamine oxide
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Record name 1-Octanamine, N,N-dimethyl-, N-oxide
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Record name N,N-Dimethyloctylamine N-oxide
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Record name OCTYLDIMETHYLAMINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octyldimethylamine oxide
Reactant of Route 2
Octyldimethylamine oxide

Q & A

Q1: What is the impact of temperature on the micellization process of Octyldimethylamine Oxide (OAOHCl)?

A2: Temperature significantly influences the micellization thermodynamics of OAOHCl. [] Similar to many ionic surfactants, its enthalpy of micellization (ΔHmic) displays temperature dependence. At lower temperatures, ΔHmic is endothermic, but it transitions to an exothermic process at higher temperatures. [] This shift in enthalpy is directly reflected in the CMC of OAOHCl, which reaches a minimum value around 35°C. [] Notably, this temperature-dependent behavior of ΔHmic and CMC is also observed in the neutral form, OAO. []

Q2: How can the thermodynamic properties of Octyldimethylamine Oxide (OAOHCl) in solution be predicted?

A3: A mass-action model has proven effective in predicting the thermodynamic behavior of OAOHCl in aqueous solutions across a range of temperatures and concentrations. [] This model utilizes experimental data, such as apparent molar volumes and heat capacities, to accurately determine various thermodynamic parameters, including the CMC and enthalpy of micellization, at different conditions. [] This predictive capability enables researchers to anticipate the behavior of OAOHCl under various experimental conditions, facilitating informed decisions in formulation and application development.

Q3: Can microcalorimetry be used to study the adsorption behavior of Octyldimethylamine Oxide (C8DAO) and similar compounds?

A4: Yes, microcalorimetry has been successfully employed to investigate the adsorption characteristics of C8DAO, along with decyldimethylamine oxide (C10DAO), dodecyldimethylamine oxide (C12DAO), and decyldimethylphosphine oxide, at the curved interface between aqueous solutions and silica. [] This technique provides valuable insights into the thermodynamics of adsorption, including the enthalpy changes associated with the process.

Q4: How does the presence of Octyldimethylamine Oxide (OAO) in an aqueous solution affect the thermodynamic properties of ammonium salts?

A5: The addition of OAO to an aqueous solution containing ammonium salts alters the thermodynamic environment, influencing the properties of these salts. [] Specifically, studies have focused on evaluating the thermodynamic functions of transfer, such as Gibbs free energy, enthalpy, and entropy changes, associated with moving ammonium salts from pure water to an aqueous solution containing OAO. [] This approach allows for the examination of the interactions between OAO and ammonium salts in the solution, providing valuable information about the impact of OAO on the solution's properties.

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